molecular formula C21H34O3 B13408462 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3

Cat. No.: B13408462
M. Wt: 337.5 g/mol
InChI Key: CYKYBWRSLLXBOW-SWAHQGBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 is a deuterated analogue of 5beta-Pregnan-3alpha,21-diol-20-one. This compound is a metabolite of 11-Deoxycorticosterone (DOC) and is often used in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 involves the incorporation of deuterium atoms into the parent compound, 5beta-Pregnan-3alpha,21-diol-20-one. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 involves its interaction with specific molecular targets and pathways. It acts on steroid hormone receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the compound may also affect its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and provide distinct advantages in research applications. This makes it a valuable tool for studying steroid metabolism and hormone action.

Properties

Molecular Formula

C21H34O3

Molecular Weight

337.5 g/mol

IUPAC Name

2,2-dideuterio-1-[(3R,5R,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15?,16?,17?,18-,20?,21?/m1/s1/i12D2,18D

InChI Key

CYKYBWRSLLXBOW-SWAHQGBNSA-N

Isomeric SMILES

[2H][C@@]1(CCC2C1(CCC3C2CC[C@H]4C3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O

Origin of Product

United States

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